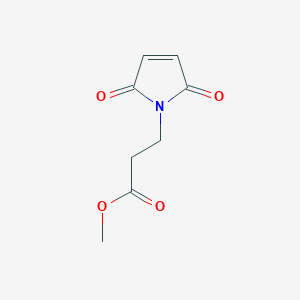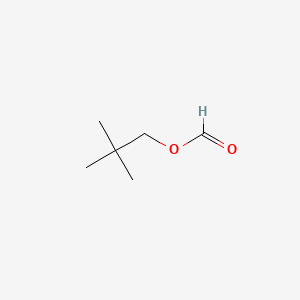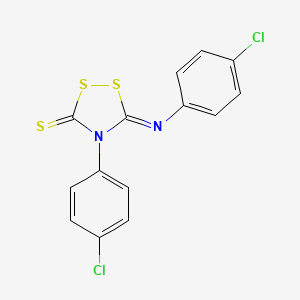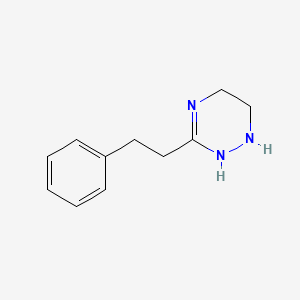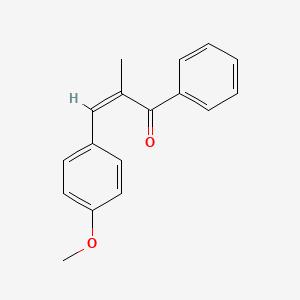
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is an organic compound known for its unique structural properties. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of a methoxy group on one of the phenyl rings and a double bond in the (Z)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as solid acids or bases can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ketones. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules .
Biology
In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
Uniqueness
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is unique due to its specific structural configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile platform for further chemical modifications .
Properties
CAS No. |
20365-30-4 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h3-12H,1-2H3/b13-12- |
InChI Key |
MPZDBORHJLYBCP-SEYXRHQNSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)OC)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


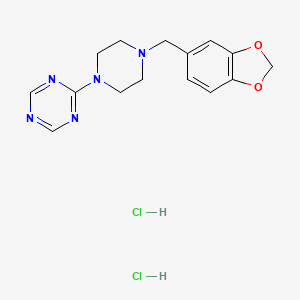
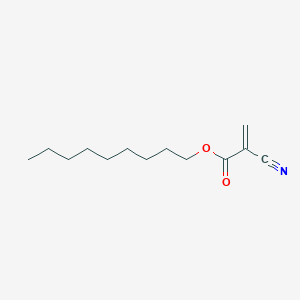

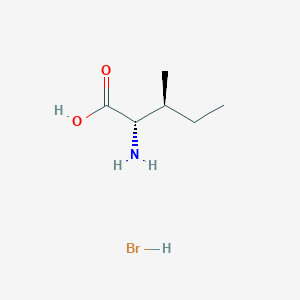
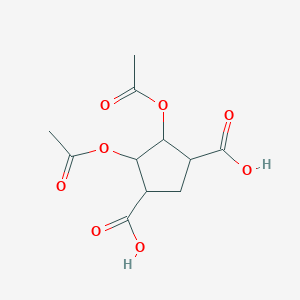
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
